Butyl benzenesulfonate

Description

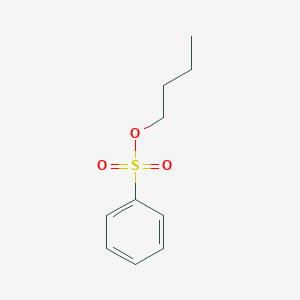

Structure

3D Structure

Properties

IUPAC Name |

butyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKBCKTWWPVAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075357 | |

| Record name | Butyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-44-4 | |

| Record name | Butyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, n-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL BENZENESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl benzenesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9VFZ9PM33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Benzenesulfonate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of butyl benzenesulfonate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Chemical Identity and Structure

This compound is an organic compound with the chemical formula C₁₀H₁₄O₃S.[1][2][3] It is an ester of benzenesulfonic acid and butanol. The structure consists of a phenyl group attached to a sulfonyl group, which is in turn bonded to a butoxy group. Several isomers exist depending on the structure of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl benzenesulfonate. The properties of these isomers can vary significantly.

The molecular structure of this compound is characterized by the presence of both a polar sulfonate group and nonpolar phenyl and butyl groups, giving the molecule amphiphilic properties. This structural feature influences its solubility and reactivity.

Below is a diagram illustrating the general synthesis workflow for a substituted benzenesulfonic acid, which is a precursor to this compound esters.

Caption: General synthesis workflow for a substituted benzenesulfonic acid.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that specific values can vary between different isomers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃S | [1][2][3] |

| Molecular Weight | 214.28 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow solid or liquid | [4] |

| Melting Point | Varies with isomer; tert-butyl isomer is a solid at room temperature | |

| Boiling Point | Not specified | |

| Density | 1.145-1.152 g/cm³ (for N-butyl benzenesulfonamide, a related compound) | [4] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, chloroform); slightly soluble in water | [4] |

Experimental Protocols

Synthesis of 4-tert-Butylbenzenesulfonic Acid

A common precursor for the corresponding ester is the sulfonic acid. The following protocol describes the synthesis of 4-tert-butylbenzenesulfonic acid.

Materials:

-

tert-butylbenzene

-

Fuming sulfuric acid (oleum)

-

Sodium bicarbonate

-

Sodium chloride

-

Water

-

Ice

Procedure:

-

In a round-bottomed flask, slowly add 45 mL of fuming sulfuric acid to 40 grams of tert-butylbenzene over 20 minutes. Maintain the temperature below 25°C with frequent shaking.[5][6]

-

After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the oil layer of tert-butylbenzene is completely dissolved.[5][6]

-

Pour the reaction mixture into 300 mL of water.

-

Carefully neutralize the acid partially by adding 15 grams of sodium bicarbonate.[6]

-

Filter the solution to remove any solid impurities.

-

To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add 30 grams of sodium chloride and heat until it dissolves.[6]

-

Cool the solution thoroughly in an ice bath to crystallize the product.

-

Collect the crystalline product by filtration and wash it with a saturated sodium chloride solution.[5][6]

-

Dry the sodium 4-(tert-butyl)benzenesulfonate salt. The free acid can be obtained by neutralization with a stoichiometric amount of a strong acid followed by extraction.[5][6]

The following diagram illustrates the logical workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.

Caption: Logical workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.

Reactivity and Applications

Benzenesulfonic acids and their esters are versatile reagents in organic synthesis. They can undergo a variety of reactions, including the formation of sulfonamides, sulfonyl chlorides, and other esters. The sulfonation reaction itself is reversible at temperatures above 220°C.[7]

This compound, like other alkyl sulfonates, can act as an alkylating agent.[8] This reactivity is due to the sulfonate group being a good leaving group, facilitating nucleophilic substitution reactions at the butyl group. This property makes them useful in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Safety Information

This compound should be handled with care in a laboratory setting. It may be irritating to the skin, eyes, and respiratory system.[8] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound [webbook.nist.gov]

- 2. Tert-butyl benzenesulfonate | C10H14O3S | CID 21585106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 8. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]

Synthesis of Butyl Benzenesulfonate from Benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Reaction Principle

The synthesis of butyl benzenesulfonate involves the nucleophilic attack of n-butanol on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction proceeds via a nucleophilic acyl substitution-type mechanism. A base, typically pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Quantitative Data

Due to the absence of a specific literature report detailing the synthesis of this compound, the following table presents expected and general quantitative data based on similar reactions and the physicochemical properties of the involved substances.

| Parameter | Value | Source/Comment |

| Reactants | ||

| Benzenesulfonyl Chloride Molar Mass | 176.62 g/mol | [1] |

| n-Butanol Molar Mass | 74.12 g/mol | General Chemical Knowledge |

| Pyridine Molar Mass | 79.10 g/mol | General Chemical Knowledge |

| Product | ||

| This compound Molar Mass | 214.28 g/mol | [2][3][4] |

| This compound CAS Number | 80-44-4 | [2][3][4] |

| Reaction Conditions (Typical) | ||

| Temperature | 0 °C to room temperature | General procedure for sulfonate ester synthesis |

| Solvent | Dichloromethane (DCM) or similar aprotic solvent | General procedure for sulfonate ester synthesis |

| Yield (Expected) | >80% | Based on analogous reactions |

Experimental Protocol: A Generalized Procedure

The following is a detailed methodology for the synthesis of this compound. This protocol is based on general procedures for the synthesis of sulfonate esters from sulfonyl chlorides and alcohols.[5][6]

Materials:

-

Benzenesulfonyl chloride

-

n-Butanol

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add n-butanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Addition of Base: Add anhydrous pyridine (1.1 eq) to the cooled solution of n-butanol in DCM.

-

Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a period of 30-60 minutes. A white precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure.

Caption: Reaction pathway for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis.

References

Physical and chemical properties of butyl benzenesulfonate

An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is compiled to support research, development, and application activities involving this compound. This document summarizes key data, outlines experimental methodologies, and illustrates fundamental chemical transformations.

Introduction

This compound (C₁₀H₁₄O₃S) is an organic chemical compound, specifically an ester of butanol and benzenesulfonic acid.[1] The properties and reactivity of this compound are primarily determined by the functional sulfonate ester group and the butyl chain. This guide will focus on n-butyl benzenesulfonate, though it is important to note that other isomers (sec-butyl, isobutyl, and tert-butyl) exist and will exhibit different physical and chemical properties.

Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that while data for the direct compound is limited, properties of related compounds, such as N-butyl benzenesulfonamide, provide valuable estimations.[2]

| Property | Value | Source / Notes |

| Molecular Formula | C₁₀H₁₄O₃S | [1] |

| Molecular Weight | 214.281 g/mol | [1] |

| Appearance | Clear Liquid | Inferred from related compounds[2] |

| Density | ~ 1.145-1.152 g/cm³ | Estimated from N-butyl benzenesulfonamide[2] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents (e.g., ethanol, chloroform) | Estimated from N-butyl benzenesulfonamide[2] |

| Refractive Index | ~ 1.520 - 1.526 (at 20°C) | Estimated from N-butyl benzenesulfonamide[2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the sulfonate ester linkage.

Hydrolysis

This compound is susceptible to hydrolysis, which involves the cleavage of the ester bond by water. This reaction can be catalyzed by both acid and base. The hydrolysis of substituted benzenesulfonates generally proceeds via a nucleophilic substitution mechanism.[3][4] The reaction yields butanol and benzenesulfonic acid.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of substituents on the benzene ring.[3] For similar compounds like aromatic sulphonyl chlorides, the hydrolysis is reported to follow an Sₙ2 mechanism.[5]

Reactivity with Nucleophiles

The benzenesulfonate group is an excellent leaving group, making the butyl group susceptible to nucleophilic attack. In these reactions, a nucleophile displaces the benzenesulfonate anion. This reactivity is a cornerstone of its utility in organic synthesis, where it can act as a butylating agent.

The general mechanism for nucleophilic substitution is illustrated below. A wide range of nucleophiles can participate in this type of reaction.

Experimental Protocols

Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound would involve the reaction of benzenesulfonyl chloride with n-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Materials:

-

Benzenesulfonyl chloride

-

n-Butanol

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butanol and pyridine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride in anhydrous diethyl ether to the cooled mixture with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with water, dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Analytical Methods

The purity and identity of this compound can be determined using a variety of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for monitoring reaction progress and assessing the purity of the final product.[6] For related alkyl benzene sulfonates, an anion exchange column with a UV detector set at 280 nm has been used.[7]

-

Gas Chromatography (GC): GC is another effective technique for analyzing the volatility and purity of this compound.[1]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation of the compound.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the S=O and S-O stretching vibrations of the sulfonate group.[8]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[8]

-

Diagrams of Chemical Processes

The following diagrams illustrate key chemical reactions involving this compound.

Caption: Hydrolysis of this compound.

Caption: General Nucleophilic Substitution Reaction.

Conclusion

This compound is a reactive ester with well-defined chemical properties that make it a useful intermediate in organic synthesis. Its physical properties are consistent with a moderately polar organic molecule. The primary mode of reactivity involves nucleophilic substitution at the butyl group, with the benzenesulfonate moiety acting as an effective leaving group. The experimental protocols for its synthesis and analysis are based on standard organic chemistry techniques. This guide provides foundational information for professionals working with or considering the use of this compound in their research and development endeavors.

References

- 1. This compound [webbook.nist.gov]

- 2. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(80-44-4) 1H NMR spectrum [chemicalbook.com]

Spectroscopic data of butyl benzenesulfonate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Butyl Benzenesulfonate

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₁₀H₁₄O₃S. It is the butyl ester of benzenesulfonic acid.

Structure:

Molecular Weight: 214.28 g/mol

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.95 | m | 2H | Aromatic (ortho-protons) |

| 7.50 - 7.65 | m | 3H | Aromatic (meta- and para-protons) |

| 4.15 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| 1.65 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| 1.35 | m | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| 0.90 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | Aromatic (ipso-carbon) |

| 133.0 | Aromatic (para-carbon) |

| 129.0 | Aromatic (ortho-carbons) |

| 128.0 | Aromatic (meta-carbons) |

| 70.0 | -O-CH₂ -CH₂-CH₂-CH₃ |

| 30.5 | -O-CH₂-CH₂ -CH₂-CH₃ |

| 18.5 | -O-CH₂-CH₂-CH₂ -CH₃ |

| 13.5 | -O-CH₂-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| 1360 - 1340 | Strong | Asymmetric S=O stretch (sulfonate) |

| 1180 - 1160 | Strong | Symmetric S=O stretch (sulfonate) |

| 1100 - 1000 | Strong | S-O-C stretch |

| 1600 - 1450 | Medium-Weak | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 214 | Low | [M]⁺ (Molecular Ion) |

| 157 | Medium | [M - C₄H₉O]⁺ or [PhSO₂]⁺ |

| 141 | High | [PhSO₂H]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 57 | Medium | [C₄H₉]⁺ (Butyl cation) |

| 56 | High | [C₄H₈]⁺ (Butene) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (e.g., 128-1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the liquid is applied to the probe tip, which is then inserted into the ion source.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provides a detailed chemical fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the butyl and benzenesulfonyl groups. The IR spectrum clearly indicates the presence of the sulfonate ester and aromatic functionalities. Finally, the mass spectrum is consistent with the molecular weight and expected fragmentation patterns of the compound. This comprehensive dataset is invaluable for the identification, characterization, and quality control of this compound in research and development settings.

Solubility of Butyl Benzenesulfonate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of butyl benzenesulfonate in various organic solvents. The information contained herein is intended to support research and development activities, particularly in the fields of chemical synthesis and drug development, where understanding solubility is critical for process optimization, formulation, and purification.

Predicted Solubility Profile of this compound

Based on the known solubility of its lower alkyl chain analogs, methyl and ethyl benzenesulfonate, this compound is expected to be readily soluble in a range of common organic solvents. The presence of the butyl group, which is larger and more non-polar than methyl or ethyl groups, may slightly influence its solubility relative to these analogs, but the overall trends are anticipated to be similar.

The general principle of "like dissolves like" suggests that this compound, a polar organic compound, will exhibit good solubility in polar organic solvents.[1] Its solubility is expected to decrease in non-polar solvents.

Data on Structurally Related Compounds

To facilitate a predictive understanding, the following table summarizes the available qualitative solubility data for methyl and ethyl benzenesulfonate.

| Compound | Solvent | Solubility |

| Methyl Benzenesulfonate | Chloroform | Miscible[2][3] |

| Methanol | Miscible[2][3] | |

| Ethanol | Miscible[2][3] | |

| Ether | Miscible[2][3] | |

| Water | Immiscible[2][3] | |

| Ethyl Benzenesulfonate | Alcohols | Soluble[4] |

| Ethers | Soluble[4] | |

| Water | Generally Soluble[4] | |

| Methyl p-Toluenesulfonate | Ethanol | Soluble[5] |

| Ether | Soluble[5] | |

| Water | Limited solubility[5] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data of this compound in specific solvents, the following gravimetric method is recommended. This protocol can be adapted for various solute-solvent systems.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Burette[6]

-

Pipettes

Procedure[6]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid premature crystallization.

-

Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and weigh it again.

-

The difference in mass before and after evaporation gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

To calculate g/100 mL:

-

Solubility = (mass of dissolved this compound / volume of solvent used) x 100

-

-

To calculate mol/L:

-

First, calculate the molar mass of this compound.

-

Moles of solute = mass of dissolved this compound / molar mass

-

Molar solubility = moles of solute / volume of solvent in liters

-

-

Visualization of Relevant Workflows

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows related to the use and study of this compound.

Synthesis of this compound

The following diagram outlines a typical synthetic route for the preparation of this compound.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Methyl benzenesulfonate, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 3. chemwhat.com [chemwhat.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 80-48-8: Benzenesulfonic acid, 4-methyl-, methyl ester [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

Health and Safety Considerations for Butyl Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for butyl benzenesulfonate and related compounds. It is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety consultation. There is limited specific toxicological data available for this compound in the public domain. Therefore, this guide supplements the available information with data from the closely related compound, N-butylbenzenesulfonamide (NBBS), and other benzenesulfonate derivatives to provide a more complete overview of potential hazards. The specific compound being referenced is clearly indicated throughout the document.

Executive Summary

This compound is an organic chemical that requires careful handling due to potential health and safety risks. While comprehensive toxicological data for this compound is limited, information from structurally similar compounds, particularly N-butylbenzenesulfonamide (NBBS), suggests potential for organ toxicity with repeated exposure and hazards to aquatic life.[1][2] NBBS has been identified as a neurotoxin and an androgen receptor antagonist.[1][3][4][5][6][7] Standard personal protective equipment and engineering controls are essential to minimize exposure. This guide summarizes the available toxicological data, outlines standard experimental protocols for safety assessment, and details the known mechanisms of action, including its effect on androgen receptor signaling.

Chemical and Physical Properties

A summary of the physical and chemical properties of N-butylbenzenesulfonamide, a close structural analog of this compound, is provided below.

| Property | Value | Reference |

| Molecular Formula | C10H15NO2S | [8] |

| Molecular Weight | 213.3 g/mol | [8] |

| Appearance | Colorless oily liquid | [1] |

| Boiling Point | 314 °C | [1][8] |

| Flash Point | 113 °C | [8] |

| Density | 1.15 g/cm³ | [8] |

| Solubility in Water | 0.45 g/L at 20 °C | [8] |

Toxicological Data

Acute Toxicity of N-Butylbenzenesulfonamide

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2,070 mg/kg | [8] |

| LD50 | Rat | Dermal | > 2,000 mg/kg | [8] |

| LC50 | Rat | Inhalation | > 4.06 mg/L (4 h) | [8] |

Skin and Eye Irritation

| Compound | Species | Test | Result | Reference |

| Benzene sulfonate | Rabbit | Dermal Irritation | Slight irritant at 5000 mg/L, reversible within 72 hours. | [9][10] |

| Benzene meta-disulfonate | Rabbit | Dermal Irritation | Slight irritant at 5000 mg/L, no irritation at 2000 mg/L. | [9][10] |

| para-phenol sulfonate | Rabbit | Dermal Irritation | Slight irritant at 5000 mg/L, no irritation at 2000 mg/L. | [9][10] |

| N-Butylbenzenesulfonamide | - | - | May cause skin and eye irritation.[2][11] | [2][11] |

Other Toxicological Endpoints

| Endpoint | Compound | Result | Reference |

| Sensitization | N-Butylbenzenesulfonamide | Not classified as a sensitizer in a murine local lymph node assay (LLNA). | [12] |

| Mutagenicity | N-Butylbenzenesulfonamide | Negative in a Salmonella/E.coli Mutagenicity (Ames) Test. | [13] |

| Carcinogenicity | N-Butylbenzenesulfonamide | No indication of carcinogenicity to humans (not listed by IARC).[1][4][7] | [1][4][7] |

| Reproductive Toxicity | N-butylbenzene | No serious reproductive toxicity was observed in a two-generation study in rats. | |

| Specific Target Organ Toxicity (Repeated Exposure) | N-Butylbenzenesulfonamide | May cause damage to organs through prolonged or repeated exposure.[2][4][7] | [1][2][4][7] |

| Neurotoxicity | N-Butylbenzenesulfonamide | Identified as a neurotoxin.[1][4][5][7] A 27-day oral exposure study in rats did not support previous reports of neurotoxicity at the tested doses.[1][8][14] | [1][4][5][7][8][14] |

| Endocrine Effects | N-Butylbenzenesulfonamide | Exhibits antiandrogenic activity by acting as an antagonist to the human androgen receptor.[3][6] | [3][6] |

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on OECD guidelines, which would be used to assess the safety of a chemical such as this compound.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD Guideline 423).[15][16][17]

-

Animals: Healthy, young adult rats of a single sex (usually females) are used.[15][16]

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[16]

-

Procedure: A stepwise procedure is used with three animals per step. The test substance is administered orally by gavage at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg).[15][16]

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[17][18] The outcome of one step determines the dosing for the next step.[15]

Dermal Irritation (OECD 404)

The potential for dermal irritation is assessed according to OECD Guideline 404.[19][20]

-

Animals: Healthy, young adult albino rabbits are typically used.[19]

-

Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.[19]

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) sample of the test substance is applied to a small area of the skin under a gauze patch.[19]

-

Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[19]

Eye Irritation (OECD 405)

The potential for eye irritation is evaluated based on OECD Guideline 405.[2][3][11][14][21]

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[2][3][11]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reversibility of any lesions is also assessed.[2][21]

Mutagenicity - Ames Test (OECD 471)

The mutagenic potential is commonly assessed using the bacterial reverse mutation assay, or Ames test, as described in OECD Guideline 471.[22][23]

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[4][22][24][25]

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[9][22]

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino acid-deficient medium) is counted.[4][25] A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[25]

Carcinogenicity (OECD 451)

Long-term carcinogenicity studies are conducted according to OECD Guideline 451.[26][27][28][29][30]

-

Animals: Typically, rats and mice of both sexes are used.[27][28][30] Each dose group should consist of at least 50 animals of each sex.[26][30]

-

Dosing: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats).[30] At least three dose levels are used, along with a control group.[28]

-

Observations: Animals are observed for signs of toxicity and the development of tumors. A complete histopathological examination is performed on all animals at the end of the study.[26][29]

Reproductive and Developmental Toxicity (OECD 421)

A screening for reproductive and developmental toxicity can be performed following OECD Guideline 421.[8][12][31]

-

Dosing: The test chemical is administered to males for a minimum of four weeks and to females for two weeks prior to mating, during mating, gestation, and lactation.[8][12][31]

-

Endpoints: The study evaluates effects on mating performance, fertility, pregnancy outcomes, and the growth and development of the offspring.[8][31]

Mechanism of Action & Signaling Pathways

Androgen Receptor Antagonism

N-butylbenzenesulfonamide has been identified as an antagonist of the human androgen receptor (AR).[3][6] The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and function of male reproductive tissues. The mechanism of AR antagonism by small molecules typically involves the following steps:

-

Competitive Binding: The antagonist competes with endogenous androgens (e.g., testosterone, dihydrotestosterone) for binding to the ligand-binding domain (LBD) of the androgen receptor in the cytoplasm.[23][32]

-

Inhibition of Conformational Change: Binding of the antagonist prevents the conformational change in the AR that is necessary for its activation.

-

Disruption of Nuclear Translocation: The inactive AR-antagonist complex may be inhibited from translocating from the cytoplasm to the nucleus.[33]

-

Prevention of DNA Binding and Transcription: By preventing nuclear translocation and proper conformational changes, the antagonist blocks the AR from binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-responsive genes.[34][35]

Caption: Androgen Receptor Antagonism by this compound.

Health and Safety Recommendations

Exposure Controls

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[2][8]

-

Personal Protective Equipment (PPE):

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist. Wash hands thoroughly after handling.[8][36]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8][36]

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][36]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][14][36]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][36]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][14][36]

Accidental Release and Disposal

-

Spill Response: Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material and place it in a suitable container for disposal.[8][36]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[8][36]

Conclusion

This compound and its analogs present several health and safety considerations that necessitate careful management in a laboratory or industrial setting. The primary concerns, based on data from N-butylbenzenesulfonamide, are the potential for organ damage with repeated exposure and antiandrogenic activity. While specific quantitative toxicity data for this compound is limited, a conservative approach to handling, based on the information available for structurally related compounds, is warranted. Adherence to standard safety protocols, including the use of appropriate engineering controls and personal protective equipment, is crucial to minimize the risk of exposure and ensure the safety of researchers and professionals.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. oecd.org [oecd.org]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Small Molecule Inhibitors Targeting the ‘Achilles’ Heel of Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 10. Dermal irritation assessment of three benzene sulfonate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. scribd.com [scribd.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. nucro-technics.com [nucro-technics.com]

- 20. episkin.com [episkin.com]

- 21. ecetoc.org [ecetoc.org]

- 22. enamine.net [enamine.net]

- 23. Advances in small molecule inhibitors of androgen receptor for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 25. ossila.com [ossila.com]

- 26. quantics.co.uk [quantics.co.uk]

- 27. policycommons.net [policycommons.net]

- 28. mhlw.go.jp [mhlw.go.jp]

- 29. Oecd 541 guidelines | PPTX [slideshare.net]

- 30. oecd.org [oecd.org]

- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 32. Design, synthesis and activity evaluation of benzene sulfonamide derivatives as novel androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. pnas.org [pnas.org]

- 35. academic.oup.com [academic.oup.com]

- 36. oecd.org [oecd.org]

Butyl benzenesulfonate stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of Butyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of this compound. Due to the limited availability of data specific to this compound, this guide draws upon information from structurally related substances, primarily linear alkylbenzene sulfonates (LAS) and other benzenesulfonic acid derivatives, to infer potential degradation mechanisms and environmental behavior. This document summarizes the expected stability of this compound under various conditions and outlines potential biotic and abiotic degradation pathways. Detailed experimental protocols for assessing degradation are provided as a framework for future studies.

Chemical and Physical Properties

This compound (CAS No. 80-44-4) is the butyl ester of benzenesulfonic acid. It is a colorless to light yellow liquid with applications as a plasticizer and as an intermediate in chemical synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 80-44-4 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄O₃S | [2][3][5] |

| Molecular Weight | 214.28 g/mol | [1][2][3][5] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 153 °C @ 7 mmHg | [1] |

| Refractive Index | 1.4980 to 1.5020 | [1] |

| Storage | 2-8°C, Sealed in dry conditions | [2][3] |

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and environmental fate. Generally, the compound is considered stable if stored and handled according to prescribed safety standards.[6]

Thermal Stability

Hydrolytic Stability

As an ester of a strong acid (benzenesulfonic acid), this compound is anticipated to be stable to hydrolysis under neutral and acidic pH conditions typical of the environment.[7] However, the sulfonation of benzene is a reversible reaction, and desulfonation can be induced by heating in water to temperatures near 200 °C.[8] This suggests that under harsh conditions, such as elevated temperatures in an aqueous environment, the degradation pathway may involve hydrolysis of the ester linkage followed by desulfonation of the resulting benzenesulfonic acid.

Degradation Pathways

The environmental degradation of this compound can occur through both abiotic and biotic mechanisms. The primary pathways are predicted to be biodegradation and photodegradation, based on data from structurally similar alkylbenzene sulfonates.

Biodegradation

The most significant environmental degradation pathway for compounds like this compound is microbial action. The biodegradation of linear alkylbenzene sulfonates (LAS) is well-documented and proceeds through a multi-step process initiated by aerobic bacteria, such as those from the Pseudomonas and Alcaligenes genera.[9][10][11][12]

The proposed pathway involves:

-

Omega (ω)-Oxidation : The degradation begins with the oxidation of the terminal methyl group of the butyl chain by monooxygenase enzymes to form a primary alcohol, which is then further oxidized to a carboxylic acid.[13]

-

Beta (β)-Oxidation : The resulting sulfophenyl carboxylic acid undergoes sequential cleavage of two-carbon units from the alkyl chain, progressively shortening it.[13][14]

-

Desulfonation : Once the alkyl chain is sufficiently shortened, the sulfonate group is cleaved from the aromatic ring, often by dioxygenase enzymes.[11][13]

-

Aromatic Ring Cleavage : The resulting catechol or other dihydroxylated intermediates are then subject to ring cleavage, followed by further degradation into smaller molecules that can enter central metabolic pathways, ultimately leading to mineralization (conversion to CO₂, H₂O, and sulfate).[9][11][15]

Abiotic Degradation: Photodegradation

In aquatic environments, direct or indirect photodegradation can contribute to the transformation of this compound. Studies on benzenesulfonate and related aromatic compounds show that photocatalytic degradation often proceeds via oxidation by hydroxyl radicals (•OH).[7][16]

The proposed photodegradation mechanism includes:

-

Hydroxyl Radical Attack : Photogenerated hydroxyl radicals attack the electron-rich benzene ring.

-

Formation of Intermediates : This leads to the formation of hydroxylated intermediates, such as hydroxyphenyl sulfonates and catechols.[7][16]

-

Ring Opening and Mineralization : Subsequent oxidation leads to the opening of the aromatic ring, desulfonation, and eventual mineralization to inorganic products.[16]

Experimental Protocols

Standardized methods can be adapted to assess the stability and degradation of this compound. Detailed protocols for biodegradability and photodegradation testing are outlined below.

Protocol for Aerobic Biodegradability Testing (Adapted from OECD 301D)

Objective: To assess the ready biodegradability of this compound by aerobic microorganisms in an aqueous medium.

Materials:

-

This compound (test substance)

-

Mineral Salts Medium (per OECD 301)

-

Activated sludge from a domestic wastewater treatment plant (inoculum)

-

Reference substance (e.g., sodium benzoate)

-

Apparatus: 2 L flasks, magnetic stirrers, oxygen meter or BOD analyzer, pH meter, analytical instrument (e.g., HPLC-UV or TOC analyzer).

Methodology:

-

Medium Preparation: Prepare the mineral salts medium according to OECD 301 guidelines. Aerate the medium to achieve oxygen saturation and adjust the pH to 7.4 ± 0.2.

-

Inoculum Preparation: Collect fresh activated sludge, homogenize, and filter to remove large particles. Wash the sludge with the mineral medium via centrifugation and resuspend. The final concentration should be approximately 30 mg/L solids in the test flasks.

-

Test Setup: Prepare test flasks containing the mineral medium and inoculum.

-

Test Flasks: Add this compound to achieve a final concentration of 10-20 mg/L (or 100 mg/L for COD/BOD measurement).

-

Reference Flask: Add sodium benzoate at the same concentration as the test substance.

-

Toxicity Control: Add both the test substance and reference substance.

-

Blank Control: Contains only medium and inoculum.

-

-

Incubation: Incubate the flasks in the dark at 22 ± 2 °C with continuous stirring for 28 days.

-

Sampling and Analysis: Withdraw samples at regular intervals (e.g., days 0, 3, 7, 14, 21, 28). Analyze for the disappearance of the test substance using a suitable analytical method like HPLC or by measuring a non-specific parameter like Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD).

-

Data Evaluation: Calculate the percentage degradation at each time point relative to the initial concentration after correcting for the blank control. The substance is considered readily biodegradable if it reaches >60% degradation within the 28-day period and within a "10-day window" following the onset of degradation.

References

- 1. do.labnovo.com [do.labnovo.com]

- 2. chemscene.com [chemscene.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [webbook.nist.gov]

- 6. download.basf.com [download.basf.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Biodegradation of Linear Alkylbenzene Sulfonate (LAS) by Immobilized Pseudomonas sp. [scirp.org]

- 11. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isomers of Butyl Benzenesulfonate

Abstract

This technical guide provides a comprehensive overview of the four structural isomers of this compound: n-butyl, sec-butyl, isobutyl, and tert-butyl benzenesulfonate. These compounds are primarily utilized in organic synthesis as alkylating agents. This document details their chemical and physical properties, methods of synthesis, and characteristic spectroscopic data. While these specific esters are not widely associated with direct biological activity or defined signaling pathways in drug development, their role as synthetic intermediates is critical. The information is presented to aid researchers in understanding their properties and potential applications in chemical synthesis.

Introduction

Butyl benzenesulfonates are organic compounds with the chemical formula C₁₀H₁₄O₃S. They are esters of butanol and benzenesulfonic acid. The structural diversity of the butyl group gives rise to four distinct isomers, each with unique physical and chemical properties stemming from the arrangement of the carbon atoms in the alkyl chain. The benzenesulfonate moiety is an excellent leaving group, making these compounds effective alkylating agents in nucleophilic substitution reactions. Their primary application lies in laboratory and industrial synthesis for the introduction of butyl groups onto various nucleophiles.[1]

This guide summarizes the known properties, provides a general synthesis protocol, and presents spectroscopic information for these isomers.

Isomer Structures and Nomenclature

The four structural isomers are distinguished by the connectivity of the butyl group to the sulfonate oxygen.

Figure 1. Structures of this compound Isomers.

The structural isomerism arises from the different carbon skeletons of the butyl group, leading to primary (n-butyl, isobutyl), secondary (sec-butyl), and tertiary (tert-butyl) esters.

Figure 2. Relationship of Butyl Alcohol Isomers to their Corresponding Benzenesulfonate Esters.

Physicochemical Properties

The physical properties of the isomers are influenced by the degree of branching in the butyl chain. Increased branching generally leads to a decrease in boiling point and an increase in melting point due to changes in intermolecular forces (van der Waals forces) and crystal packing efficiency.

Data Summary

The following tables summarize the key quantitative data for the isomers of this compound. Data for some isomers is limited in the public literature.

Table 1: General Properties

| Property | n-Butyl Benzenesulfonate | sec-Butyl Benzenesulfonate | Isothis compound | tert-Butyl Benzenesulfonate |

|---|---|---|---|---|

| CAS Number | 80-44-4[2] | 6151-33-3 | 24698-43-9[3] | 91950-41-3[1] |

| Molecular Formula | C₁₀H₁₄O₃S[2] | C₁₀H₁₄O₃S | C₁₀H₁₄O₃S[3] | C₁₀H₁₄O₃S[1] |

| Molecular Weight | 214.28 g/mol [2] | 214.28 g/mol | 214.28 g/mol [4] | 214.28 g/mol [1] |

| Appearance | Data not available | Data not available | Data not available | Solid at room temp.[1] |

Table 2: Physical Properties

| Property | n-Butyl Benzenesulfonate | sec-Butyl Benzenesulfonate | Isothis compound | tert-Butyl Benzenesulfonate |

|---|---|---|---|---|

| Boiling Point (°C) | 153 @ 7 mmHg[5][6] | Data not available | Data not available | Data not available |

| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |

| Density (g/cm³) | 1.15[5][6] | Data not available | Data not available | Data not available |

| Refractive Index | 1.4980 - 1.5020[5] | Data not available | Data not available | Data not available |

Synthesis and Experimental Protocols

The most common method for synthesizing butyl benzenesulfonates is the reaction of the corresponding butyl alcohol isomer with benzenesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base neutralizes the HCl byproduct generated during the reaction.

Figure 3. General Experimental Workflow for the Synthesis of Butyl Benzenesulfonates.

General Experimental Protocol: Synthesis of n-Butyl Benzenesulfonate

This protocol provides a representative procedure for the synthesis of a this compound isomer.

Materials:

-

n-Butanol

-

Benzenesulfonyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a stirred solution of n-butanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM in a round-bottom flask cooled in an ice bath (0 °C), add benzenesulfonyl chloride (1.1 eq.) dropwise via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure n-butyl benzenesulfonate.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of each isomer.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the butyl group.

-

Aromatic Protons: Typically appear as multiplets in the range of 7.5-8.0 ppm.

-

Alkyl Protons: The chemical shifts and splitting patterns are characteristic of each isomer's structure. For example, the -CH₂-O- protons in n-butyl and isobutyl isomers will appear further downfield (~4.0-4.2 ppm) than the -CH-O- proton of the sec-butyl isomer. The tert-butyl isomer will show a singlet for its nine equivalent methyl protons. A ¹H NMR spectrum for n-butyl benzenesulfonate is publicly available and shows characteristic peaks.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the number of unique carbon environments in the molecule. The chemical shifts of the butyl group carbons are particularly informative for distinguishing between the isomers. For example, a reference to the ¹³C NMR spectrum of isothis compound is available in the supplementary information of a research article.[8]

Infrared (IR) Spectroscopy

Key characteristic IR absorption bands for butyl benzenesulfonates include:

-

S=O Asymmetric Stretch: ~1350-1370 cm⁻¹

-

S=O Symmetric Stretch: ~1170-1190 cm⁻¹

-

C-O Stretch: ~1000-1020 cm⁻¹

-

Aromatic C=C Stretch: ~1450-1600 cm⁻¹

-

Aromatic C-H Stretch: ~3050-3100 cm⁻¹

-

Aliphatic C-H Stretch: ~2850-2960 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 214. The fragmentation patterns will differ based on the stability of the carbocation formed upon cleavage of the C-O bond. The tert-butyl isomer is expected to show a prominent peak corresponding to the stable tert-butyl cation.

Reactivity and Applications

The primary chemical utility of butyl benzenesulfonates is as alkylating agents. The benzenesulfonate anion is a very stable leaving group, facilitating Sₙ1 and Sₙ2 reactions.

-

n-Butyl and Isobutyl (Primary) Esters: Tend to react via an Sₙ2 mechanism.

-

sec-Butyl (Secondary) Ester: Can undergo both Sₙ1 and Sₙ2 reactions, as well as E1 and E2 elimination reactions, depending on the reaction conditions.

-

tert-Butyl (Tertiary) Ester: Reacts predominantly via an Sₙ1 mechanism due to the formation of a stable tertiary carbocation. It can also act as a sulfonylating agent.[1]

These compounds are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules where the introduction of a specific butyl isomer is required.

Biological Activity and Signaling Pathways

There is limited to no information in the scientific literature describing specific biological activities or interactions with signaling pathways for these simple this compound esters. Their high reactivity as alkylating agents would likely lead to non-specific cytotoxicity at sufficient concentrations.

It is important to distinguish these compounds from linear alkylbenzene sulfonates (LAS), which are widely used surfactants with documented environmental and toxicological profiles, and from compounds like N-butylbenzenesulfonamide, which has been investigated for antiandrogenic activity.[9][10] The this compound esters discussed herein are primarily considered synthetic intermediates, and their use in drug development is confined to their role in the construction of more complex, biologically active molecules.

Conclusion

The four isomers of this compound exhibit distinct physical and chemical properties dictated by the structure of the butyl group. They are synthesized from the corresponding alcohols and serve as effective alkylating agents in organic synthesis. While quantitative data for some isomers is sparse, this guide provides a foundational understanding of their properties and a framework for their synthesis and characterization. For professionals in drug development, their value lies not in direct biological effects but in their utility as versatile chemical building blocks.

References

- 1. Buy Tert-butyl benzenesulfonate | 91950-41-3 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. Buy Online CAS Number 24698-43-9 - TRC - Isothis compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemwhat.com [chemwhat.com]

- 6. butyl benzenesulfonate80-44-4,Purity96%_Acanthus Research Inc [molbase.com]

- 7. This compound(80-44-4) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Effect of linear alkylbenzene sulfonate (LAS) on human intestinal Caco-2 cells at non cytotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Butyl Benzenesulfonate in the Synthesis of N-Alkyl Piperidone Intermediates

AN-001 | Version 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-substituted 4-piperidones are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, particularly in the development of analgesics and other central nervous system (CNS) active agents. This document provides a detailed protocol for the N-alkylation of 4-piperidone using butyl benzenesulfonate as a robust and efficient butylating agent. The application of this method offers a reliable pathway to N-butyl-4-piperidone, a key building block for more complex active pharmaceutical ingredients (APIs).

Introduction

N-substituted-4-piperidone derivatives are crucial structural motifs found in numerous pharmaceutical compounds.[1] Their synthesis is a key step in the production of drugs for pain relief, allergies, and hypertension.[1] The N-alkylation of the piperidine ring is a fundamental transformation to introduce functional diversity and modulate the pharmacological properties of the final API.

This compound serves as an effective alkylating agent for this purpose. As an ester of benzenesulfonic acid, it provides a stable, less volatile, and often more selective alternative to alkyl halides for introducing a butyl group onto a secondary amine, such as the nitrogen atom in the piperidone ring. This process, known as N-alkylation, is a cornerstone of synthetic medicinal chemistry.

Reaction Principle: N-Alkylation

The core reaction involves the nucleophilic attack of the secondary amine of 4-piperidone on the electrophilic butyl group of this compound. The benzenesulfonate anion is an excellent leaving group, facilitating the SN2 reaction. A base is typically required to deprotonate the piperidone hydrochloride starting material and to neutralize the benzenesulfonic acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N-Butyl-4-piperidone

This protocol describes a representative procedure for the synthesis of N-butyl-4-piperidone from 4-piperidone monohydrate hydrochloride and this compound.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Quantity |

| 4-Piperidone Monohydrate HCl | C₅H₁₀ClNO • H₂O | 153.61 | 0.10 | 15.36 g |

| This compound | C₁₀H₁₄O₃S | 214.28 | 0.11 | 23.57 g (1.1 eq) |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 0.25 | 34.55 g (2.5 eq) |

| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | - | 200 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

3.2. Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Setup: Assemble the 500 mL three-neck flask with a magnetic stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry.

-

Reagent Addition: To the flask, add 4-piperidone monohydrate hydrochloride (15.36 g, 0.10 mol) and anhydrous potassium carbonate (34.55 g, 0.25 mol).

-

Solvent Addition: Add 200 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Reaction Initiation: Begin stirring the suspension and add this compound (23.57 g, 0.11 mol) to the mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C using the heating mantle. Maintain this temperature and stir under a nitrogen atmosphere for 12-18 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into 500 mL of cold deionized water.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).

-

Workup - Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude N-butyl-4-piperidone by vacuum distillation or column chromatography on silica gel to yield the final product.

Results and Data

The following table summarizes the expected results for the synthesis of N-butyl-4-piperidone.

| Parameter | Value |

| Reaction Time | 16 hours |

| Reaction Temperature | 85 °C |

| Theoretical Yield | 15.53 g |

| Actual Yield (Crude) | 13.5 g |

| Final Yield (Purified) | 12.0 g |

| Overall Yield (%) | ~77% |

| Purity (by GC) | >98% |

| Appearance | Colorless to pale yellow oil |

Conclusion

This compound is a highly effective reagent for the N-butylation of 4-piperidone, providing a reliable route to N-butyl-4-piperidone, a valuable pharmaceutical intermediate. The protocol outlined provides good yields and high purity, demonstrating a practical application for this reagent in drug development and synthesis. The mild conditions and stable nature of the sulfonate ester make this a scalable and advantageous method for industrial applications.

References

Application Notes and Protocols for Butyl Benzenesulfonate in Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of butyl benzenesulfonate as an alkylating agent in organic synthesis. This compound is an effective reagent for the transfer of a butyl group to a variety of nucleophiles, including phenols, amines, and alcohols. This process, known as alkylation, is a cornerstone of synthetic chemistry, particularly in the fields of pharmaceutical and materials science. These protocols outline the general procedures for O-alkylation and N-alkylation, including reaction setup, monitoring, work-up, and purification. Safety precautions, reaction parameters, and expected outcomes are also discussed.

Introduction

Alkylation is a fundamental class of chemical reactions that involves the transfer of an alkyl group from one molecule to another. In the context of drug development and fine chemical synthesis, the introduction of an alkyl group, such as a butyl group, can significantly modify the biological activity, solubility, and other physicochemical properties of a molecule.

This compound serves as a potent alkylating agent due to the excellent leaving group ability of the benzenesulfonate anion. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom of the butyl group, leading to the displacement of the benzenesulfonate group. This method offers an alternative to the use of alkyl halides, which can sometimes be more volatile or have different reactivity profiles.

These application notes provide standardized protocols for the use of this compound in the O-alkylation of phenols and the N-alkylation of amines, two common transformations in the synthesis of complex organic molecules.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.[1][2][3][4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][4]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[1][5]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][4] this compound is expected to be an irritant.

-

Storage: Store this compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[3][5]

Reaction and Mechanism

The alkylation reaction with this compound typically proceeds via an SN2 mechanism. The nucleophile (e.g., a phenoxide or an amine) attacks the primary carbon of the butyl group, which is attached to the electron-withdrawing benzenesulfonate group. This results in the formation of a new carbon-oxygen or carbon-nitrogen bond and the departure of the stable benzenesulfonate anion.